![molecular formula C20H21N5OS B5558858 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

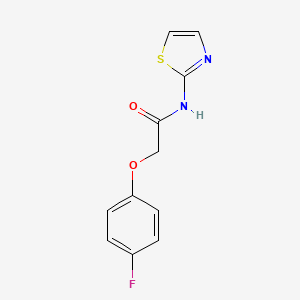

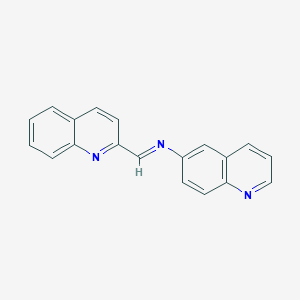

"1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" likely represents a synthetic compound with potential biological activity, given its structural components. Compounds with thiazole and pyrimidinyl groups are often explored for their pharmacological properties, as evidenced by studies on similar compounds that demonstrate a range of biological activities, including antidepressant, anticonvulsant, and anxiolytic effects (Qing‐Hao Jin et al., 2019).

Synthesis Analysis

The synthesis of complex molecules like "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" involves multiple steps, including the formation of thiazole and pyrimidinyl moieties. Studies on similar compounds often utilize stepwise synthetic approaches to introduce the desired functional groups and achieve high specificity and yield. For instance, the synthesis of benzo[d]thiazol derivatives involves specific reactions tailored to introduce various substituents at precise locations on the core structure, influencing their pharmacological profiles (Qing‐Hao Jin et al., 2019).

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Research on compounds structurally related to "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane" often focuses on the synthesis and characterization of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, studies have elaborated methods for synthesizing novel 1,3-disubstituted 1H-diazirine derivatives, showcasing the potential of such compounds in the development of new fungicides (Eliazyan et al., 2011). Another study presented a synthesis route for 1,4-diazepanes, emphasizing the importance of heterocyclic rings in chemical synthesis (Ramírez-Montes et al., 2012).

Coordination Chemistry and Catalysis

Compounds with diazepane backbones are studied for their potential in coordination chemistry and as catalysts in organic reactions. A significant amount of research is dedicated to exploring the catalytic properties of manganese(II) and nickel(II) complexes involving diazepane ligands. These complexes have been investigated for their effectiveness in olefin epoxidation, a reaction of considerable importance in industrial chemistry (Sankaralingam et al., 2014). Another study focuses on the novel nickel(ii) complexes of sterically modified linear N4 ligands, examining the effect of ligand stereoelectronic factors on nickel(ii) spin-state and catalytic alkane hydroxylation (Sankaralingam et al., 2017).

Novel Synthetic Pathways

Research also explores innovative synthetic pathways involving diazepane and related heterocyclic systems. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been utilized to synthesize 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a convergent approach to generating complex molecular architectures (Banfi et al., 2007). This highlights the versatility and utility of diazepane derivatives in organic synthesis.

properties

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c26-19(17-15-27-18(23-17)14-16-6-2-1-3-7-16)24-10-5-11-25(13-12-24)20-21-8-4-9-22-20/h1-4,6-9,15H,5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFXNJRXVOAIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

acetate](/img/structure/B5558847.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)